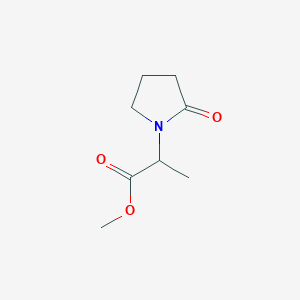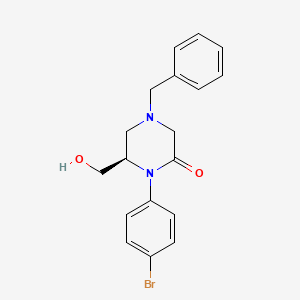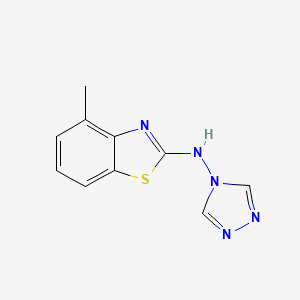
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole ring fused with a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine typically involves the formation of the benzothiazole ring followed by the introduction of the triazole moiety. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core. Subsequently, the triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, aldehydes, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
科学研究应用
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine has diverse applications in scientific research:
作用机制
The mechanism of action of 4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit essential bacterial enzymes, while in anticancer applications, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with various biological targets underlies its diverse biological activities .
相似化合物的比较
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzothiazole derivatives: Compounds with the benzothiazole core also show diverse applications in medicinal and industrial chemistry.
Uniqueness
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine is unique due to the combination of the benzothiazole and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with multiple targets and exhibit a broad spectrum of activities .
属性
分子式 |
C10H9N5S |
|---|---|
分子量 |
231.28 g/mol |
IUPAC 名称 |
4-methyl-N-(1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H9N5S/c1-7-3-2-4-8-9(7)13-10(16-8)14-15-5-11-12-6-15/h2-6H,1H3,(H,13,14) |
InChI 键 |
UMUCYUOCSXOZHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)SC(=N2)NN3C=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


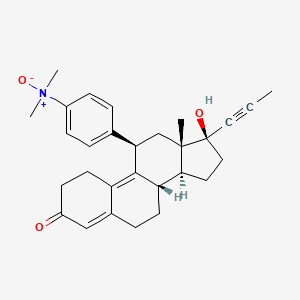



![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)
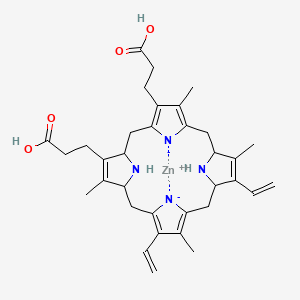



![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one](/img/structure/B13411685.png)

![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)
